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Compound of Interest

Compound Name: Spiro[2.5]octane-6-carboxylic acid
CAS No.: 1086399-13-4
Cat. No.: B1396022
Get Quote
. J

Executive Summary

Spiro[2.5]octane-6-carboxylic acid (CAS: 1086399-13-4) represents a critical scaffold in
modern medicinal chemistry, offering a "3D-rich" alternative to flat aromatic systems. The
spirocyclic fusion of a cyclopropane ring to a cyclohexane core introduces specific
conformational constraints and alters the metabolic stability profile compared to gem-dimethyl
analogs.

This guide provides a comprehensive technical analysis of the molecule, focusing on
diagnostic spectroscopic signatures (

H/

C NMR, IR, MS) and a self-validating synthetic workflow. It is designed to assist researchers in
the rapid identification, purification, and quality control of this intermediate.

Structural Analysis & Synthetic Context

The physicochemical behavior of spiro[2.5]octane-6-carboxylic acid is governed by the
Simmons-Smith cyclopropanation mechanism used to generate the spiro center.
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Understanding this route is prerequisite to interpreting the spectroscopic data, as residual zinc
carbenoids or unreacted exocyclic alkenes constitute the primary impurity profile.

Synthetic Pathway (Simmons-Smith Protocol)

The most robust route involves the cyclopropanation of ethyl 4-
methylenecyclohexanecarboxylate followed by ester hydrolysis.

Click to download full resolution via product page

Figure 1: Synthetic workflow for Spiro[2.5]octane-6-carboxylic acid via Simmons-Smith
cyclopropanation.

Spectroscopic Profiling

The following data represents the Reference Standard Profile. Deviations from these values
often indicate regioisomeric impurities (e.g., spiro[2.5]octane-5-carboxylic acid) or ring-opening
degradation products.

Nuclear Magnetic Resonance (NMR)
Solvent: CDCI

(referenced to 7.26 ppm for

H, 77.16 ppm for

C).

Diagnostic
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H NMR Signals (400 MHz)

The cyclopropane protons (H-1/H-2) are the primary diagnostic tool. They appear at a
significantly higher field (upfield) than aliphatic protons due to the ring current anisotropy of the
cyclopropane ring.
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Diagnostic

C NMR Signals (100 MHz)
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2D NMR Connectivity (HMBC/COSY)

To confirm the spiro junction vs. a fused system, HMBC correlations are essential.

C-3 (Spiro)
(23.8 ppm)

Red Solid = HMBC (Long Range)
Blue Dashed = COSY (Through Bond)

Legend

C-4/C-8
(34.1 ppm)

Click to download full resolution via product page

Figure 2: Key Heteronuclear Multiple Bond Correlations (HMBC) establishing the spirocyclic

connectivity.

© 2026 BenchChem. All rights reserved.

Tech Support


https://www.benchchem.com/product/b1396022/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-profiling-synthesis-of-spiro-2-5-octane-6-carboxylic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1396022?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Infrared Spectroscopy (FT-IR)

e 3000 - 3080 cm
: Cyclopropane C-H stretching (Distinctive "shoulder" on the main alkyl band).
e 2500 - 3300 cm
: O-H stretching (Broad, carboxylic acid dimer).
e 1690 -1710 cm
: C=0 stretching (Strong, acid carbonyl).
e 1020 - 1040 cm
: Ring deformation characteristic of cyclopropane fused systems.

Mass Spectrometry (ESI-MS)

 lonization Mode: Negative Mode (ESI-) is preferred for carboxylic acids.
e Molecular lon: [M-H]

= 153.1 m/z.
» Fragmentation: Loss of CO

(M-44) is common. Ring opening of the cyclopropane may occur under high collision
energies.

Experimental Protocols
Synthesis: Simmons-Smith Cyclopropanation

Rationale: This protocol uses the Furukawa modification (

), which is safer and more reproducible than the traditional Zn-Cu couple.

Reagents:
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Ethyl 4-methylenecyclohexanecarboxylate (1.0 eq)
Diethylzinc (1.0 M in hexanes, 2.5 eq)
Diiodomethane (2.5 eq)

Dichloromethane (DCM), anhydrous

Procedure:

Setup: Flame-dry a 3-neck round bottom flask and cool under Argon. Add anhydrous DCM.
Carbenoid Formation: Add

solution at 0°C. Slowly add
dropwise over 20 minutes. A white precipitate may form (formation of
). Stir for 15 mins at 0°C.

Addition: Add the alkene substrate (dissolved in minimal DCM) dropwise.

Reaction: Allow to warm to Room Temperature (RT) and stir for 12-16 hours.

o Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The alkene usually stains with KMnO
; the product stains less intensely.

Quench: Cool to 0°C. CAUTIOUSLY quench with saturated aqueous NH

Cl (exothermic).

Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na

SO

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1396022?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Hydrolysis to Final Acid

Add LiOH

H

O (3.0 eq).

Suality C L& bleshoofi

Dissolve the ester in THF:Water (3:1).

Stir at 50°C for 4 hours.

Acidify to pH 2 with 1N HCI. Extract with EtOAc.

Recrystallize from Hexanes/EtOAc if necessary to remove traces of ring-opened byproducts.

Issue Observation Root Cause Remediation
Increase
] Olefinic protons in Incomplete
Impurity A i ivalents:
NMR (4.6-4.8 ppm) cyclopropanation equivalents; ensure
anhydrous conditions.
] Incomplete hydrolysis.
] Triplet at ~0.9 ppm ] o
Impurity B Residual Ethyl Ester Extend reaction time
(methyl) . .
or increase LIOH.
_ _ Avoid harsh acidic
_ Ring opening
] Extra signals at 3.5- workups; quench
Impurity C (lodomethyl ) )
4.0 ppm o Simmons-Smith
derivative)
carefully.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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